molecular formula C12H13ClF3NO2 B3386851 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid CAS No. 76338-73-3

2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid

Cat. No.: B3386851
CAS No.: 76338-73-3
M. Wt: 295.68 g/mol
InChI Key: YKSHSSFDOHACTC-UHFFFAOYSA-N
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Description

2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid” are currently unknown. This compound is a derivative of 2-Chloro-4-(trifluoromethyl)aniline , which is a chemical used in the synthesis of various pharmaceuticals . .

Mode of Action

As a derivative of 2-Chloro-4-(trifluoromethyl)aniline , it may interact with its targets in a similar manner.

Biochemical Pathways

It’s possible that it may be involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the trifluoromethyl group, potentially forming difluoromethyl derivatives.

    Substitution: The chloro group is a common site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated or difluoromethyl derivatives.

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

Scientific Research Applications

2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various functional materials.

Comparison with Similar Compounds

  • 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
  • 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylpropanoic acid
  • 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylpentanoic acid

Comparison:

  • Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the amino group.
  • Reactivity: The reactivity can vary based on the steric and electronic effects imparted by the different alkyl chains.
  • Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their chemical properties and reactivity profiles.

Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSHSSFDOHACTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76338-73-3
Record name 2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 0.60 grams of sodium hydroxide dissolved in 10 ml of ethanol was added 3.30 g of the above ester. The mixture was stirred at room temperature for 4 hours, after which water was added, and the mixture was washed with toluene. The organic phase was discarded. The product was acidified, extracted into ether, washed with water, dried and solvent removed to yield 2-(2-chloro-4-trifluoromethylphenylamino)-3-methylbutanoic acid, m.p. 132°-135°, in 90% yield.
Quantity
0.6 g
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reactant
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10 mL
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ester
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3.3 g
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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